molecular formula C19H15N3O3S B11436881 N-(4-ethoxyphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

N-(4-ethoxyphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B11436881
M. Wt: 365.4 g/mol
InChI Key: YVRDIPBTERRLJD-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thienopyrimidines, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thieno[2,3-d]pyrimidine core: This can be achieved by reacting 2-aminothiophene-3-carboxylate with urea under high-temperature conditions to form thieno[2,3-d]pyrimidine-2,4-diol.

    Chlorination: The diol is then chlorinated using phosphorus oxychloride (POCl3) to yield 2,4-dichlorothieno[2,3-d]pyrimidine.

    Substitution: The dichloride is reacted with 4-ethoxyaniline in the presence of a base such as triethylamine to introduce the 4-ethoxyphenyl group.

    Cyclization and carboxamide formation: The intermediate is then cyclized and converted to the final carboxamide form using appropriate reagents and conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno and pyrimidine rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) can be used under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.

    Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines. It has also been studied for its antimicrobial and anti-inflammatory effects.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and proteins. For example, it has been shown to inhibit the activity of certain kinases, which are crucial for cell proliferation and survival. By binding to the active site of these enzymes, the compound can disrupt their normal function, leading to the inhibition of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Similar compounds include other thienopyrimidine derivatives, such as:

    Tazemetostat: A known EZH2 inhibitor with anticancer properties.

    Thieno[2,3-d]pyrimidin-4-amine derivatives: Known for their antimicrobial and anticancer activities.

Uniqueness: N-(4-ethoxyphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit multiple targets and pathways makes it a versatile compound for further research and development.

Properties

Molecular Formula

C19H15N3O3S

Molecular Weight

365.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C19H15N3O3S/c1-2-25-13-8-6-12(7-9-13)20-17(23)15-11-14-18(26-15)21-16-5-3-4-10-22(16)19(14)24/h3-11H,2H2,1H3,(H,20,23)

InChI Key

YVRDIPBTERRLJD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(S2)N=C4C=CC=CN4C3=O

Origin of Product

United States

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